Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a stereochemically defined pyrrolidinecarboxylate ester derivative featuring a 2,4,5-trichlorophenoxy substituent at the 4-position of the pyrrolidine ring. As a hydrochloride salt, it is typically synthesized for applications in medicinal chemistry or agrochemical research, where halogenated aromatic moieties often enhance bioactivity or stability. The (2S,4S) configuration ensures specific spatial orientation, which is critical for interactions with biological targets .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3.ClH/c1-18-12(17)10-2-6(5-16-10)19-11-4-8(14)7(13)3-9(11)15;/h3-4,6,10,16H,2,5H2,1H3;1H/t6-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHZZBQDKJEDG-XIWGLMHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Chemical Formula : C₁₂H₁₂Cl₃NO₃
- Molecular Weight : 303.63 g/mol
- CAS Number : 1354488-02-0
- Structure : The compound features a pyrrolidine ring substituted with a trichlorophenoxy group.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that compounds with similar structures may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Several studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens.
- Case Study 1 : A study conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines.
- Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent.
Comparative Biological Activity
To better understand the biological implications of this compound, a comparison with other related compounds is useful.
| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | 1354488-02-0 | Yes (10 µg/mL) | 15 |
| Methyl (2S,4S)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1217679-71-4 | Yes (15 µg/mL) | 20 |
| Methyl (2S,4S)-4-(iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1354486-87-5 | No | 25 |
Comparison with Similar Compounds
Key Findings from Analog Studies
Substituent Impact on Bioactivity: Halogenated analogs (e.g., 2,5-dichloro , 4-chloro-naphthyl ) exhibit enhanced binding to hydrophobic targets, whereas fluorine substitution improves metabolic stability. Bulky substituents (tert-pentyl , isopropyl ) improve lipophilicity but may reduce solubility, a trade-off critical for drug design.
The tetrahydro-pyran analog lacks aromaticity, reducing π-π interactions but offering improved solubility in polar solvents.
Stability and Commercial Viability: Room-temperature stability noted for the tert-pentyl analog contrasts with discontinued status of the brominated compound , possibly due to synthesis complexity or instability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
